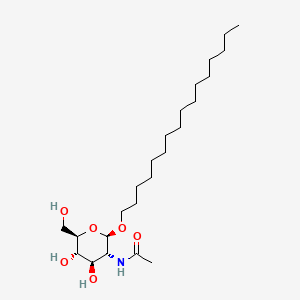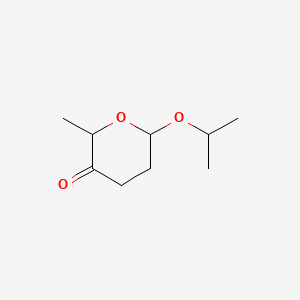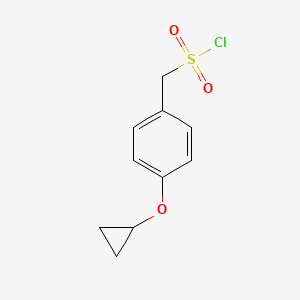
(S,S)-乙烯双(4,5,6,7-四氢-1-茚基)-二甲基钛(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is a chiral metallocene complex featuring titanium as the central metal atom. This compound is notable for its application in catalysis, particularly in the polymerization of olefins. The chiral nature of the ligand framework allows for the production of stereoregular polymers, which are essential in various industrial applications.
科学研究应用
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the polymerization of olefins, contributing to the development of new polymeric materials with specific properties.
Biology: Investigated for its potential in the synthesis of biocompatible polymers for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its role in the synthesis of polymers that can be used in medical devices and implants.
Industry: Applied in the production of high-performance plastics and elastomers used in automotive, aerospace, and consumer goods.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) typically involves the following steps:
Ligand Synthesis: The chiral ligand, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl), is synthesized through a series of organic reactions starting from commercially available precursors. This often involves the hydrogenation of indene derivatives followed by coupling reactions to form the bis-indenyl structure.
Metalation: The synthesized ligand is then reacted with a titanium precursor, such as titanium tetrachloride (TiCl4), under controlled conditions to form the metallocene dichloride complex.
Alkylation: The final step involves the alkylation of the dichloride complex with a methylating agent, such as methyl lithium (MeLi) or methyl magnesium bromide (MeMgBr), to yield (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) primarily undergoes the following types of reactions:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce high-density polyethylene (HDPE) and isotactic polypropylene (iPP).
Substitution: The compound can undergo ligand exchange reactions where the methyl groups are replaced by other alkyl or aryl groups.
Oxidation and Reduction: While less common, the titanium center can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Polymerization: Typically conducted in the presence of a co-catalyst, such as methylaluminoxane (MAO), at temperatures ranging from 50 to 100°C and pressures of 1 to 10 atm.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for ligand exchange reactions.
Oxidation/Reduction: Strong oxidizing or reducing agents, such as hydrogen peroxide or lithium aluminum hydride, can be employed under controlled conditions.
Major Products
Polymerization: Produces polymers like HDPE and iPP with high stereoregularity.
Substitution: Yields various substituted metallocene complexes depending on the reagents used.
作用机制
The catalytic activity of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) in polymerization reactions involves the following steps:
Activation: The compound is activated by a co-catalyst, such as MAO, which generates the active titanium species.
Monomer Coordination: The olefin monomer coordinates to the titanium center.
Insertion: The coordinated monomer undergoes insertion into the titanium-carbon bond, leading to chain propagation.
Termination: The polymer chain growth is terminated by various mechanisms, such as chain transfer or β-hydride elimination.
相似化合物的比较
Similar Compounds
- (S,S)-Ethylenebis-(1-indenyl)-dimethyltitanium(IV)
- (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-diethylzirconium(IV)
- (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethylzirconium(IV)
Uniqueness
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is unique due to its specific chiral ligand framework, which imparts high stereoselectivity in polymerization reactions. This results in polymers with superior mechanical properties and thermal stability compared to those produced by similar compounds.
属性
IUPAC Name |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

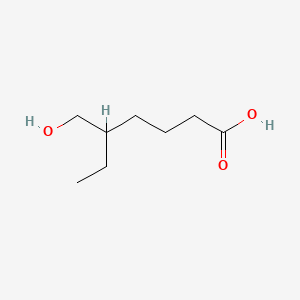



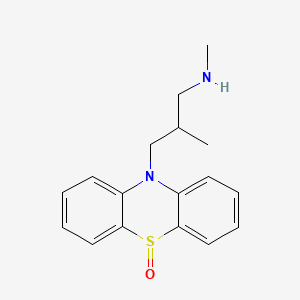
![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)
